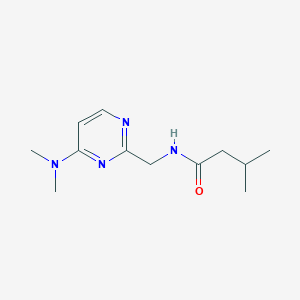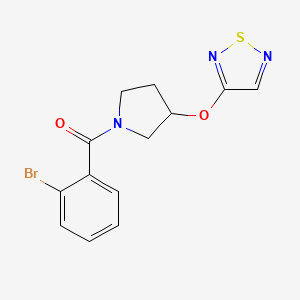
(3-((1,2,5-Thiadiazol-3-yl)oxy)pyrrolidin-1-yl)(2-bromophenyl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-((1,2,5-Thiadiazol-3-yl)oxy)pyrrolidin-1-yl)(2-bromophenyl)methanone is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is known for its unique structure and properties, which make it an interesting subject of study for scientists and researchers. In
Aplicaciones Científicas De Investigación
Synthesis and Biological Applications
- A related compound, (2-hydroxyphenyl)(pyrrolidin-1-yl)methanone, has been utilized in the synthesis of new organotin(IV) complexes. These complexes demonstrated potential as antibacterial drugs, showing better activities against various bacterial strains. This suggests possible applications of similar compounds in drug development (Singh, Singh, & Bhanuka, 2016).
Antimicrobial and Antifungal Activity
- Derivatives of thiadiazole, similar to the compound , have shown significant antimicrobial and antifungal activities. This implies the potential of these compounds in developing treatments for infectious diseases (Syed, Ramappa, & Alegaon, 2013).
Anticancer Potential
- Compounds with structures similar to (3-((1,2,5-Thiadiazol-3-yl)oxy)pyrrolidin-1-yl)(2-bromophenyl)methanone have been evaluated for their anticancer properties. These studies suggest potential applications in cancer treatment, highlighting the relevance of such compounds in oncological research (Gouhar & Raafat, 2015).
Antiviral and Antitumoral Activity
- Research on thiadiazine derivatives, structurally related to the compound of interest, revealed promising in vitro anticoronavirus and antitumoral activities. This underscores the potential utility of similar compounds in antiviral and cancer therapies (Jilloju et al., 2021).
Development of Novel Pharmaceutical Agents
- Various derivatives of pyridine, bearing structural similarities to the compound , have been synthesized and evaluated for their anticancer properties. This indicates the broader applicability of such compounds in pharmaceutical development (Hafez & El-Gazzar, 2020).
Anticonvulsant Properties
- Research on pyrrolidin-1-yl methanone derivatives has shown promising results in anticonvulsant activities. This suggests potential applications in the treatment of epilepsy and related neurological disorders (Malik & Khan, 2014).
Crystallographic Studies
- Isomorphous structures containing elements similar to the compound have been studied, providing insights into molecular structures and potential applications in materials science (Swamy et al., 2013).
Mecanismo De Acción
Target of Action
The primary target of this compound is GAC (kidney glutaminase isoform C) . GAC is an enzyme that plays a crucial role in the metabolism of glutamine, an amino acid that is essential for cellular growth and function .
Mode of Action
This compound acts as an inhibitor of GAC . It binds to the active site of the enzyme, preventing it from catalyzing the conversion of glutamine to glutamate . This inhibition disrupts the normal metabolic processes of the cell, leading to a decrease in cellular growth and proliferation .
Biochemical Pathways
The inhibition of GAC affects the glutaminolysis pathway . This pathway is responsible for the conversion of glutamine to glutamate, a process that is essential for the production of ATP, the primary energy source for cells . By inhibiting GAC, this compound disrupts the glutaminolysis pathway, leading to a decrease in ATP production and a subsequent decrease in cellular growth and proliferation .
Result of Action
The result of the compound’s action is a decrease in cellular growth and proliferation .
Propiedades
IUPAC Name |
(2-bromophenyl)-[3-(1,2,5-thiadiazol-3-yloxy)pyrrolidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12BrN3O2S/c14-11-4-2-1-3-10(11)13(18)17-6-5-9(8-17)19-12-7-15-20-16-12/h1-4,7,9H,5-6,8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNUYWEAWOPPYJV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=NSN=C2)C(=O)C3=CC=CC=C3Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12BrN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




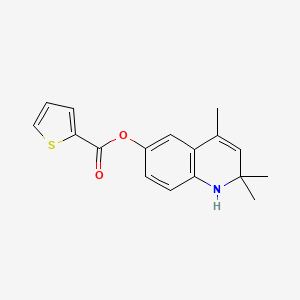

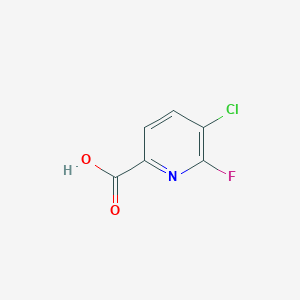
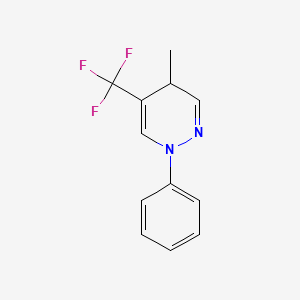
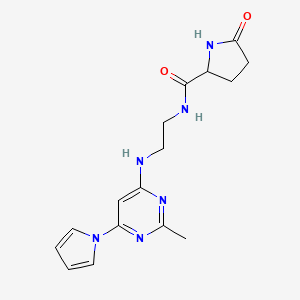
![3-[(6-O-alpha-L-Arabinopyranosyl-beta-D-glucopyranosyl)oxy]-1-octene](/img/structure/B2800704.png)

![N-(2-(3,4-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2,2-diphenylacetamide](/img/structure/B2800706.png)
![Methyl 3-(1-((4-chlorophenyl)sulfonyl)piperidine-4-carboxamido)benzo[b]thiophene-2-carboxylate](/img/structure/B2800707.png)

